![molecular formula C16H14O3 B304491 Phenyl 3-propionylbenzoate](/img/structure/B304491.png)
Phenyl 3-propionylbenzoate
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Overview
Description
Phenyl 3-propionylbenzoate, also known as benzylphenylketone, is a chemical compound with the molecular formula C16H14O2. It is a white crystalline powder that is commonly used in organic synthesis. Phenyl 3-propionylbenzoate is known for its unique chemical properties and has been the subject of numerous scientific studies. In
Mechanism of Action
The mechanism of action of Phenyl 3-propionylbenzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This results in the suppression of inflammation and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
Phenyl 3-propionylbenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, as well as certain viruses. In addition, it has been shown to have anti-inflammatory properties and to promote cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using Phenyl 3-propionylbenzoate in lab experiments is its unique chemical properties. It is a versatile compound that can be used in a variety of different experiments. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research involving Phenyl 3-propionylbenzoate. One area of interest is its potential use in the treatment of Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective properties and may be able to help prevent the degeneration of neurons in the brain. Another potential direction is its use in the development of new antibacterial and antifungal agents. Finally, it may be possible to use Phenyl 3-propionylbenzoate as a tool for studying the mechanism of action of certain enzymes and proteins in the body.
Synthesis Methods
Phenyl 3-propionylbenzoate can be synthesized through the Friedel-Crafts acylation reaction. This reaction involves the reaction of benzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate is then treated with benzoyl chloride to yield Phenyl 3-propionylbenzoate.
Scientific Research Applications
Phenyl 3-propionylbenzoate has been used in various scientific research studies. It has been shown to have antibacterial, antifungal, and antiviral properties. In addition, it has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
Phenyl 3-propionylbenzoate |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
phenyl 3-propanoylbenzoate |
InChI |
InChI=1S/C16H14O3/c1-2-15(17)12-7-6-8-13(11-12)16(18)19-14-9-4-3-5-10-14/h3-11H,2H2,1H3 |
InChI Key |
OFFBLXLTBYDGEW-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)OC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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